molecular formula C19H17N5O2 B2814019 N-benzyl-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide CAS No. 1207018-68-5

N-benzyl-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide

Cat. No.: B2814019
CAS No.: 1207018-68-5
M. Wt: 347.378
InChI Key: BLGZCMLYGQGWBX-UHFFFAOYSA-N
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Description

N-benzyl-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a heterocyclic compound featuring a triazolo[4,3-c]quinazoline core fused with a 3-oxoacetamide moiety and a benzyl substituent. The triazoloquinazoline scaffold is known for its pharmacological relevance, particularly in kinase inhibition and fluorescence applications .

Properties

IUPAC Name

N-benzyl-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-13-6-5-9-15-17(13)21-12-23-18(15)22-24(19(23)26)11-16(25)20-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGZCMLYGQGWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Quinazoline Moiety: The quinazoline ring is formed by cyclization reactions involving anthranilic acid derivatives and formamide or its equivalents.

    Fusion of Triazole and Quinazoline Rings: The triazole and quinazoline rings are fused together through a series of condensation reactions.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions using benzyl halides.

    Introduction of the Acetamide Group: The acetamide group is introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Side Chain

The acetamide group undergoes nucleophilic substitution under basic or acidic conditions. This reactivity is critical for introducing heteroatoms or modifying the side chain.

Reaction Type Conditions Products Mechanistic Notes
Thiol SubstitutionDry acetone, K₂CO₃, reflux (6–8 hours)S-linked derivatives (e.g., triazole-thiol conjugates) Potassium carbonate deprotonates the thiol, enabling nucleophilic attack on the α-carbon of the acetamide.
AminolysisHydrazine hydrate, ethanol, refluxHydrazide derivatives Hydrazine replaces the acetamide’s oxygen with an NH₂ group, forming a hydrazide intermediate.
AlkylationAlkyl halides, DMF, room temperatureN-alkylated acetamides The acetamide’s nitrogen acts as a nucleophile, attacking electrophilic alkyl halides.

Key Findings :

  • Thiol substitution is favored in polar aprotic solvents like acetone, yielding bioactively relevant sulfur-containing analogs .

  • Hydrazide intermediates serve as precursors for azide coupling reactions, enabling peptide-like bond formation with amino acids .

Reactivity of the Triazole Moiety

The triazolo[4,3-c]quinazoline core participates in cycloaddition and alkylation due to its electron-deficient nature.

Reaction Type Conditions Products Mechanistic Notes
Michael AdditionAcrylic acid derivatives, Et₃NS- or N-alkylated triazoles The triazole’s sulfur or nitrogen acts as a soft nucleophile, attacking α,β-unsaturated carbonyls.
CycloadditionDipolarophiles (e.g., nitriles), Cu catalysisFused polycyclic systems 1,3-dipolar cycloaddition with nitriles forms imidazo[1,2-a]triazoloquinazolines.
OxidationH₂O₂, acetic acid, 60°CTriazole N-oxide derivatives The electron-rich N-atom in the triazole ring is oxidized to an N-oxide.

Key Findings :

  • Michael additions exhibit chemoselectivity: S-alkylation dominates over N-alkylation due to the triazole’s conjugation with the quinazoline ring .

  • Cycloadditions expand the heterocyclic framework, enhancing structural diversity for pharmacological screening .

Functionalization of the Quinazoline Core

The quinazoline ring undergoes electrophilic substitution and redox reactions, particularly at the 7-methyl and 3-oxo positions.

Reaction Type Conditions Products Mechanistic Notes
HalogenationSOCl₂, DMF, 0°C → 60°C8-Chloro derivatives Chlorination occurs at the para position of the electron-rich quinazoline ring.
CondensationAldehydes, NH₄OAc, ethanol, refluxSchiff base-linked hybrids The 3-oxo group reacts with primary amines or aldehydes to form imines.
ReductionNaBH₄, MeOH, 0°C3-Hydroxy-3,4-dihydroquinazoline analogs The keto group is reduced to a secondary alcohol.

Key Findings :

  • Halogenation enhances electrophilicity, enabling subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Schiff base formation at the 3-oxo group is utilized to develop anticancer hybrids .

Benzyl Group Modifications

The N-benzyl substituent participates in hydrogenolysis and aromatic electrophilic substitution.

Reaction Type Conditions Products Mechanistic Notes
HydrogenolysisH₂, Pd/C, ethanol, 25°CDebenzylated acetamide Catalytic hydrogenation cleaves the benzyl group, yielding a primary amine.
NitrationHNO₃, H₂SO₄, 0°C4-Nitrobenzyl derivatives Electrophilic nitration occurs at the para position of the benzyl ring.

Key Findings :

  • Debenzylation under hydrogenation conditions is a key step for synthesizing unsubstituted analogs .

  • Nitrated derivatives exhibit altered solubility and bioactivity profiles .

Experimental Data and Spectral Characterization

Critical spectroscopic data for reaction products include:

  • IR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch of acetamide) and 3150–3300 cm⁻¹ (N–H stretch) .

  • ¹H NMR :

    • Triazole protons: δ 8.1–8.4 ppm (quinazoline aromatic), δ 3.5–3.7 ppm (acetamide CH₂) .

    • Benzyl group: δ 7.3–7.5 ppm (multiplet, 5H) .

  • MS : Molecular ion peaks at m/z 350–405 (M⁺) confirm product masses .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the quinazoline and triazole moieties. N-benzyl-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide has been investigated for its ability to inhibit topoisomerase II (Topo II), an enzyme crucial for DNA replication and repair. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 2.44 to 9.43 μM . The incorporation of a trifluoromethyl group in related compounds has shown to enhance binding affinity and cytotoxic activity by facilitating interactions with DNA .

Antihypertensive Properties

Compounds derived from the quinazoline family have been explored for their antihypertensive effects. A study noted that similar benzyl-substituted quinazolines exhibited significant antihypertensive activity, with some derivatives outperforming established standards like prazosin in efficacy . While specific data on this compound is limited, its structural similarities suggest potential in this area.

Anticonvulsant Activity

The anticonvulsant properties of quinazoline derivatives have been documented extensively. A related study indicated that benzyl substitutions at specific positions enhanced anticonvulsant activity significantly. While the direct effects of this compound on seizure prevention require further investigation, the structural characteristics align with known active compounds in this category .

Analgesic and Anti-inflammatory Effects

Quinazolines are also recognized for their analgesic and anti-inflammatory properties. Research indicates that certain derivatives exhibit strong analgesic effects comparable to traditional analgesics when evaluated through various biological assays . The potential application of this compound in pain management could be explored further based on these findings.

Enzyme Inhibition

The compound has been linked to enzyme inhibition activities as well. For instance, hybrids containing triazole-acetamide structures have shown promising results as α-glucosidase inhibitors with IC50 values significantly lower than standard drugs like acarbose . This suggests a potential application for N-benzyl derivatives in managing conditions like diabetes through enzyme modulation.

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer Activity Inhibits Topo II; significant cytotoxicity against cancer cell lines
Antihypertensive Potential efficacy surpassing standard treatments like prazosin
Anticonvulsant Structural similarities to effective anticonvulsants; further research needed
Analgesic/Anti-inflammatory Exhibits strong analgesic effects; potential for pain management
Enzyme Inhibition Potential α-glucosidase inhibitor; lower IC50 compared to acarbose

Mechanism of Action

The mechanism of action of N-benzyl-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Signal Transduction Pathways: It may modulate signal transduction pathways involved in cell growth, apoptosis, and inflammation.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Nitrogen

  • N-(2-bromo-4-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide (): This analog replaces the benzyl group with a 2-bromo-4-methylphenyl substituent. Such modifications could alter solubility and binding affinity .
  • N-(3,4-dimethylphenyl)-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide ():
    The 3,4-dimethylphenyl group increases hydrophobicity, which might enhance blood-brain barrier penetration but reduce aqueous solubility. This contrasts with the benzyl group’s moderate lipophilicity .

Core Structure Modifications

  • 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides (): These compounds replace the triazolo[4,3-c]quinazoline oxygen with a sulfur atom, forming a triazino[2,3-c]quinazoline core. The thioether linkage could improve metabolic stability but may reduce electronic conjugation, affecting fluorescence properties .
  • 5-(4′-Diethylamino-biphenyl)-2-ethyl-[1,2,4]triazolo[4,3-c]quinazoline (): A biphenyl-diethylamino substituent on the triazolo ring enhances π-conjugation, making this compound a promising fluorophore. In contrast, the acetamide-linked benzyl group in the target compound prioritizes steric compatibility over photophysical activity .

Ring System Variations

  • 2-(4-methyl-2-oxochromen-7-yl)oxy-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide ():
    This analog substitutes the quinazoline ring with a triazolo[4,3-a]azepine core, increasing ring size from six to seven members. The azepine ring introduces conformational flexibility, which might improve binding to larger enzymatic pockets .

Pharmacological and Physicochemical Properties

Compound Key Features Potential Applications
Target Compound Benzyl group (moderate lipophilicity), 7-methylquinazoline core Kinase inhibition, CNS therapeutics
Compound Bromophenyl substituent (halogen bonding), reduced steric hindrance Anticancer agents
Thiazole Analogs Thioether linkage, triazino core Antimicrobial agents
Biphenyl Derivative Extended π-system (fluorescence) Bioimaging, optoelectronics

Biological Activity

N-benzyl-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate benzyl and triazole moieties. The general synthetic route includes:

  • Preparation of the Triazole Ring : Starting from appropriate precursors, the formation of the triazole ring is achieved through cyclization reactions.
  • Benzyl Substitution : The benzyl group is introduced via nucleophilic substitution methods.
  • Final Acetamide Formation : The acetamide functional group is added in the final step to yield the target compound.

Antitumor Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antitumor activity. For instance:

  • A series of 3-benzyl-substituted quinazolinones were evaluated for their in vitro antitumor activity. Some derivatives showed mean GI50 values ranging from 7.24 to 14.12 µM, which are significantly more potent than the positive control 5-fluorouracil (GI50 = 22.60 µM) .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial properties. In a study focusing on derivatives of quinazolinone compounds, several exhibited broad-spectrum antimicrobial activity against various bacterial strains .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and microbial metabolism.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, thereby preventing proliferation.

Comparative Biological Activity Table

Compound NameStructureAntitumor Activity (GI50 µM)Antimicrobial Activity
N-benzyl-2-{7-methyl...Structure10.47 - 14.12Active against Gram-positive and Gram-negative bacteria
5-FluorouracilStructure22.60Not primarily an antimicrobial agent

Case Studies

  • Case Study on Antitumor Efficacy :
    • A study evaluated a series of quinazoline derivatives for their cytotoxic effects on cancer cell lines. The results indicated that certain structural modifications enhance their potency significantly compared to traditional chemotherapeutics .
  • Antimicrobial Efficacy Study :
    • Another investigation assessed the antimicrobial potential of quinazolinone derivatives against various pathogens. The findings revealed that some compounds displayed notable activity against resistant strains .

Q & A

Q. What are the standard synthetic routes for N-benzyl-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide?

The synthesis typically involves three key steps:

  • Core formation : Cyclization of precursors (e.g., quinazoline derivatives) under acidic or basic conditions to construct the triazoloquinazoline scaffold.
  • N-benzylation : Introduction of the benzyl group via nucleophilic substitution or coupling reactions.
  • Acetamide functionalization : Reaction with activated acetamide derivatives or direct acylation. Reaction optimization often employs polar aprotic solvents (e.g., DMF) and catalysts like Lewis acids. Industrial scalability may involve continuous flow reactors or high-throughput screening .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy : Confirms regioselectivity of substitutions (e.g., benzyl group position) and purity.
  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the 3-oxo group).
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns. Purity assessment via HPLC is recommended to detect by-products from multi-step syntheses .

Q. What preliminary biological assays are used to evaluate its activity?

  • Enzyme inhibition assays : Targets like cyclooxygenase (COX) or kinases, using fluorogenic substrates or ELISA.
  • Antimicrobial screening : Broth microdilution for MIC determination against bacterial/fungal strains.
  • Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7, HeLa). Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO) are critical for data reliability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Switch from DMF to acetonitrile to reduce side reactions in cyclization steps.
  • Catalyst screening : Test Pd/C or CuI for coupling reactions to enhance regioselectivity.
  • Temperature gradients : Use microwave-assisted synthesis to accelerate steps requiring prolonged heating. High-throughput reaction arrays (e.g., 96-well plates) enable rapid parameter optimization .

Q. What strategies resolve contradictions in reported biological activity data?

  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing benzyl with fluorophenyl) to isolate pharmacophores.
  • Assay standardization : Compare results across multiple labs using identical cell lines (e.g., ATCC-certified HeLa) and protocols.
  • Meta-analysis : Correlate bioactivity with logP or polar surface area to identify physicochemical drivers of variability .

Q. How does the triazoloquinazoline core influence target binding?

  • Molecular docking : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) to identify H-bonding with the 3-oxo group.
  • SAR studies : Modify the core’s methyl group at position 7 to assess steric effects on binding affinity.
  • Crystallography : Co-crystallize with target proteins (e.g., topoisomerase II) to map binding conformations .

Q. What mechanistic studies elucidate its anticancer activity?

  • Apoptosis assays : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 dye).
  • Cell cycle analysis : Use flow cytometry with propidium iodide to identify G1/S arrest.
  • Transcriptomic profiling : RNA-seq to detect pathways (e.g., p53 or MAPK) modulated by treatment. Orthogonal validation (e.g., siRNA knockdown) confirms target specificity .

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